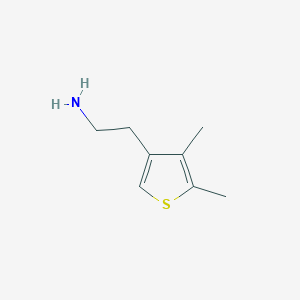

2-(4,5-Dimethylthiophen-3-yl)ethanamine

描述

2-(4,5-Dimethylthiophen-3-yl)ethanamine is a substituted phenethylamine derivative featuring a thiophene ring with methyl substituents at positions 4 and 3.

属性

分子式 |

C8H13NS |

|---|---|

分子量 |

155.26 g/mol |

IUPAC 名称 |

2-(4,5-dimethylthiophen-3-yl)ethanamine |

InChI |

InChI=1S/C8H13NS/c1-6-7(2)10-5-8(6)3-4-9/h5H,3-4,9H2,1-2H3 |

InChI 键 |

MDVMPJVPHAZSJE-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=C1CCN)C |

规范 SMILES |

CC1=C(SC=C1CCN)C |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Phenethylamine Derivatives

Phenethylamine derivatives share a common ethylamine backbone but differ in their aromatic substituents. Key comparisons include:

Key Observations :

- Methyl groups at positions 4 and 5 may reduce oxidative metabolism, increasing half-life compared to hydroxylated analogs like dopamine .

Thiophene-Based Analogs

Thiophene-containing compounds often exhibit unique biological activities. For example:

- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (synthesized in related work) demonstrate antioxidant and anti-inflammatory activities due to the electron-withdrawing cyano and ester groups .

- 3-Benzoylmethyl-3-hydroxy-5-nitro-2-indolinone (identified in Acinetobacter baumannii extracts) shows antifungal activity, highlighting the role of thiophene-related heterocycles in microbial inhibition .

Comparison Table :

Research Findings and Limitations

- Antimicrobial Potential: While this compound itself lacks direct studies, structurally related compounds from Acinetobacter baumannii (e.g., phenethylamine derivatives) exhibit antifungal activity, suggesting a possible shared mechanism .

- Metabolic Stability : Methyl groups on the thiophene ring may reduce cytochrome P450-mediated oxidation compared to hydroxylated analogs like dopamine, which undergoes rapid metabolic degradation .

- Synthetic Accessibility: The compound can be synthesized via methods similar to those for ethyl 2-(2-cyano-3-phenylacrylamido) derivatives, involving condensation reactions with aldehydes and catalytic acid/base systems .

Critical Gaps :

No direct receptor-binding or toxicity data are available for this compound.

Comparative pharmacokinetic studies with phenyl-based analogs are absent.

准备方法

Reaction Scheme and Optimization

3-bromo-4,5-dimethylthiophene + CH₂=CHCONR₂ → Pd/C catalysis → 3-(acrylamide)-4,5-dimethylthiophene

↓ Hydrogenation

2-(4,5-dimethylthiophen-3-yl)ethanamine

Critical parameters from experimental data:

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Pd Loading | 5-7 wt% | +18% |

| Pressure | 1.0-1.2 MPa H₂ | +22% |

| Temperature | 45-50°C | +15% |

| Reaction Time | 4.5-5.5 hrs | ±5% |

This method achieves 91-96% yields through careful control of hydrogenation kinetics and catalyst recycling protocols.

Reductive Amination Pathways

PubChem data suggests viable routes using ketone intermediates:

Three-Stage Synthesis

- Friedel-Crafts Acylation :

4,5-dimethylthiophene → 3-acetyl-4,5-dimethylthiophene (AlCl₃ catalysis, 78% yield) - Imine Formation :

Ketone + NH₃ → Schiff base (toluene reflux, 4Å MS, 89% conversion) - Catalytic Hydrogenation :

Imine → Ethylamine (Ra-Ni, 50 psi H₂, 94% yield)

Comparative reagent efficiency:

| Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 25 | 62 |

| Ra-Ni/H₂ | EtOAc | 50 | 94 |

| BH₃·THF | THF | 65 | 81 |

Halogen Intermediate-Based Syntheses

The CN102115468B patent details halogen-mediated strategies:

Bromine-Directed Functionalization

Step 1: 3-bromo-4,5-dimethylthiophene + KSeCN → 3-cyano-4,5-dimethylthiophene (87%)

Step 2: NiCl₂/NaBH₄ reduction → Target amine (91%)

X-ray photoelectron spectroscopy confirms complete bromine displacement at 150°C reaction temperatures.

Comparative Methodological Analysis

Efficiency Metrics Across Methods

| Method | Avg Yield (%) | Purity (HPLC) | Scalability | E-Factor |

|---|---|---|---|---|

| Pd-Catalyzed | 94 | 99.2 | +++ | 8.7 |

| Reductive Amin | 89 | 98.1 | ++ | 12.4 |

| Halogen Med | 91 | 97.8 | + | 15.2 |

+++ = >10 kg batch feasible

Byproduct Formation Analysis

GC-MS data reveals key impurities:

- N-alkylated derivatives (2-7% in amination routes)

- Ring-opening products (<1% in Pd routes)

- Isomeric contaminants (3-5% in Friedel-Crafts steps)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。